molecular formula C20H16F3N3O4S B2438759 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1173086-69-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B2438759
CAS No.: 1173086-69-5
M. Wt: 451.42
InChI Key: QRVDJIYJVXCHOI-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16F3N3O4S and its molecular weight is 451.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, highlighting a pharmacophoric group using 2-(4-aminophenyl)benzothiazole structure. These compounds were evaluated for their antitumor activity against a range of human tumor cell lines. Notably, compounds exhibited considerable anticancer activity against specific cancer cell lines, emphasizing the potential of benzothiazole derivatives in cancer treatment strategies (Yurttaş, Tay, & Demirayak, 2015).

Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds

Another research effort entailed the synthesis of heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating a wide array of biological activities, including significant antiproliferative effects across various cancer cell lines. This study underscores the diversity and potential of such compounds in developing novel cancer therapies (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antimalarial and COVID-19 Drug Applications

Research into N-(phenylsulfonyl)acetamide derivatives revealed their utility in synthesizing aminothiazole, aminooxazole, and other derivatives, which were then examined for antimalarial activity and explored for potential applications against COVID-19. This demonstrates the compound's versatility and its role in addressing contemporary global health challenges (Fahim & Ismael, 2021).

Synthesis and Biological Activities of Benzothiazole Acetamide Derivatives

A study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides highlighted their evaluation for antioxidant, haemolytic, antibacterial, and urease inhibition activities. Certain compounds exhibited notable urease inhibition, surpassing standard inhibitors, which could be significant for developing treatments against urease-related diseases (Gull et al., 2016).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O4S/c21-20(22,23)30-15-4-1-12(2-5-15)25-19-26-14(11-31-19)10-18(27)24-13-3-6-16-17(9-13)29-8-7-28-16/h1-6,9,11H,7-8,10H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVDJIYJVXCHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.